molecular formula C14H17N3O3S3 B2870800 Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 483348-05-6

Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B2870800
CAS No.: 483348-05-6
M. Wt: 371.49
InChI Key: QABKHAAVJHBOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethyl ester group and the acetamido group. The final step involves the incorporation of the 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring and the thiadiazole moiety are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate
  • Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-2-carboxylate
  • Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-sulfonate

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the thiophene and thiadiazole rings in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S3/c1-5-20-13(19)11-7(2)8(3)22-12(11)15-10(18)6-21-14-17-16-9(4)23-14/h5-6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABKHAAVJHBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.